molecular formula C23H25F3N2O2 B11202006 2-methyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one

2-methyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11202006
M. Wt: 418.5 g/mol
InChI Key: XDAKKMWAMFKULX-UHFFFAOYSA-N
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Description

2-METHYL-3-(PIPERIDINE-1-CARBONYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-(PIPERIDINE-1-CARBONYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Piperidine Moiety: This step might involve the reaction of the quinoline core with a piperidine derivative under basic conditions.

    Addition of the Trifluoromethyl Phenyl Group: This can be done through a Friedel-Crafts acylation reaction using a trifluoromethyl benzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors in the body. This compound might inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

What sets 2-METHYL-3-(PIPERIDINE-1-CARBONYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C23H25F3N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-methyl-3-(piperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C23H25F3N2O2/c1-14-19(22(30)28-12-3-2-4-13-28)20(21-17(27-14)6-5-7-18(21)29)15-8-10-16(11-9-15)23(24,25)26/h8-11,20,27H,2-7,12-13H2,1H3

InChI Key

XDAKKMWAMFKULX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N4CCCCC4

Origin of Product

United States

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